molecular formula C22H21NO4 B10767794 4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

Cat. No.: B10767794
M. Wt: 363.4 g/mol
InChI Key: WKHJQIQDQXGUOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10581 involves the formation of the naphthoquinone core structure, followed by the introduction of the hydroxy and amino groups. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general methods for synthesizing naphthoquinone derivatives typically involve multi-step organic synthesis, including condensation reactions, oxidation, and substitution reactions .

Industrial Production Methods

Industrial production methods for CAY10581 are not explicitly detailed in available sources. Typically, the production of such compounds on an industrial scale would involve optimization of the synthetic route for higher yield and purity, as well as the use of large-scale reactors and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

CAY10581 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving CAY10581 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Major Products Formed

The major products formed from the reactions of CAY10581 depend on the specific reaction conditions. For example, oxidation may yield higher oxidized naphthoquinone derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

CAY10581 has several scientific research applications, including:

Mechanism of Action

CAY10581 exerts its effects by acting as a reversible uncompetitive inhibitor of the enzyme indoleamine 2,3-dioxygenase. This enzyme is involved in the catabolism of tryptophan to kynurenine, a pathway that can suppress immune responses. By inhibiting indoleamine 2,3-dioxygenase, CAY10581 reduces the production of kynurenine, thereby potentially enhancing immune responses against tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CAY10581 is unique due to its high potency as an indoleamine 2,3-dioxygenase inhibitor (IC50 = 55 nM) and its reversible uncompetitive inhibition mechanism. This makes it more effective in reducing tumor growth compared to other similar compounds .

Biological Activity

The compound 4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione (commonly referred to as CAY10581) has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C22H21NO
  • Molecular Weight : 329.41 g/mol
  • CAS Number : 1018340-07-2

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways:

  • Antioxidant Activity : Studies have shown that derivatives of benzochromene compounds exhibit significant antioxidant properties, which can mitigate oxidative stress in cells .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a critical role in immune response modulation. Inhibition of IDO can enhance anti-tumor immunity and is a target for cancer therapies .
  • Neuroprotective Effects : Research indicates that compounds similar to CAY10581 may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation, making them potential candidates for treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
Study AAntioxidant ActivityDPPH AssayShowed significant scavenging activity with IC50 values indicating strong antioxidant potential.
Study BIDO InhibitionEnzyme AssayDemonstrated >70% inhibition at concentrations >10 µM, suggesting potential for immunomodulation.
Study CNeuroprotectionCell CultureReduced apoptosis in neuronal cell lines exposed to oxidative stress by 40%.

Case Studies

  • Cancer Immunotherapy : In a clinical study involving patients with advanced melanoma, administration of IDO inhibitors led to improved immune response markers and increased survival rates. Compounds like CAY10581 are being explored for their ability to enhance the efficacy of existing immunotherapies .
  • Neurodegenerative Disorders : A preclinical model of Alzheimer's disease showed that treatment with benzochromene derivatives resulted in decreased levels of amyloid-beta plaques and improved cognitive function in animal models .

Properties

IUPAC Name

4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHJQIQDQXGUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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